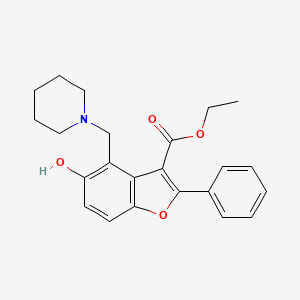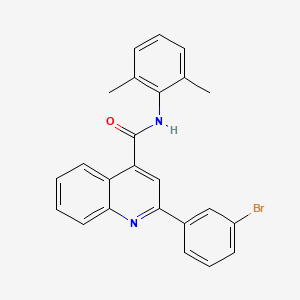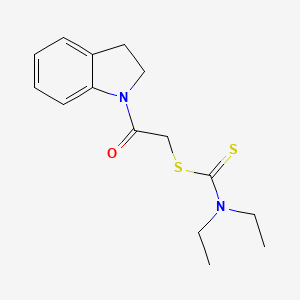![molecular formula C30H31N3O5S B11652841 N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11652841.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Amino Alcohol Intermediate: The initial step involves the reaction of dibenzylamine with an epoxide, such as glycidol, to form the amino alcohol intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Nitration: The final step involves the nitration of the aromatic ring using a nitrating agent like nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
Chemistry
In chemistry, N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. Its structural similarity to other biologically active sulfonamides makes it a useful tool for investigating enzyme inhibition and protein binding.
Medicine
In medicine, the compound’s potential as a pharmaceutical agent can be explored. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or other therapeutic effects.
Industry
In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide would depend on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with proteins, similar to other sulfonamide compounds. The presence of the nitro group could also contribute to its activity by participating in redox reactions.
類似化合物との比較
Similar Compounds
- N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
- N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a dibenzylamino group, a hydroxyl group, and a nitro-substituted sulfonamide makes it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C30H31N3O5S |
|---|---|
分子量 |
545.7 g/mol |
IUPAC名 |
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C30H31N3O5S/c1-24-15-17-30(18-16-24)39(37,38)32(27-13-8-14-28(19-27)33(35)36)23-29(34)22-31(20-25-9-4-2-5-10-25)21-26-11-6-3-7-12-26/h2-19,29,34H,20-23H2,1H3 |
InChIキー |
PSRUPYSTPPRIPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![14-benzylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652771.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
![(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652789.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652795.png)



![4-chloro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11652818.png)
![2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione](/img/structure/B11652819.png)
![4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11652827.png)
